[4-(3-Methoxyphenyl)-2-methylquinolin-1(2H)-yl](phenyl)methanone
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Overview
Description
4-(3-Methoxyphenyl)-2-methylquinolin-1(2H)-ylmethanone is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxyphenyl group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-2-methylquinolin-1(2H)-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 2-methylquinoline in the presence of a base, followed by the introduction of the phenylmethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-2-methylquinolin-1(2H)-ylmethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(3-hydroxyphenyl)-2-methylquinolin-1(2H)-yl](phenyl)methanone.
Reduction: Formation of 4-(3-Methoxyphenyl)-2-methylquinolin-1(2H)-ylmethanol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
4-(3-Methoxyphenyl)-2-methylquinolin-1(2H)-ylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-2-methylquinolin-1(2H)-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, its potential anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **4-(3-Hydroxyphenyl)-2-methylquinolin-1(2H)-yl](phenyl)methanone
- **4-(3-Methoxyphenyl)-2-ethylquinolin-1(2H)-yl](phenyl)methanone
- **4-(3-Methoxyphenyl)-2-methylquinolin-1(2H)-yl](p-tolyl)methanone
Uniqueness
Compared to similar compounds, 4-(3-Methoxyphenyl)-2-methylquinolin-1(2H)-ylmethanone exhibits unique chemical properties due to the specific arrangement of its functional groups
Properties
CAS No. |
832748-02-4 |
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Molecular Formula |
C24H21NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)-2-methyl-2H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H21NO2/c1-17-15-22(19-11-8-12-20(16-19)27-2)21-13-6-7-14-23(21)25(17)24(26)18-9-4-3-5-10-18/h3-17H,1-2H3 |
InChI Key |
XBNNIJWRTQJGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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